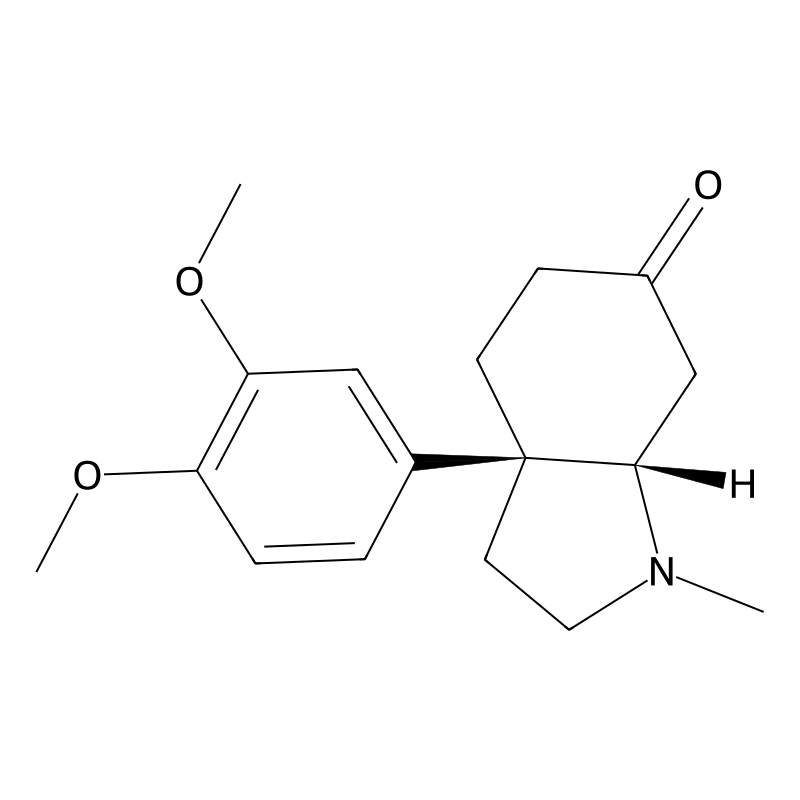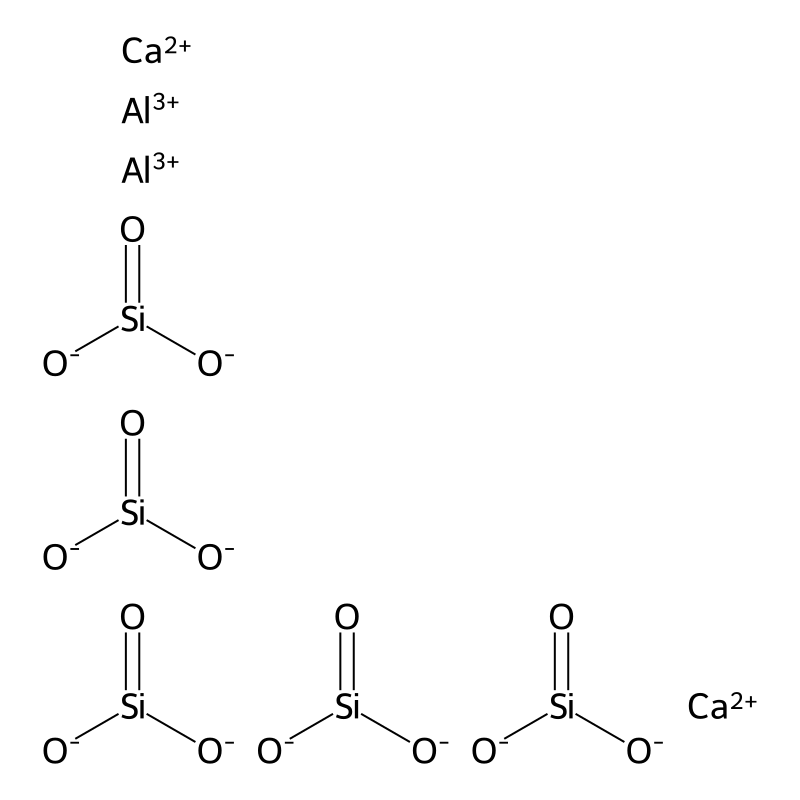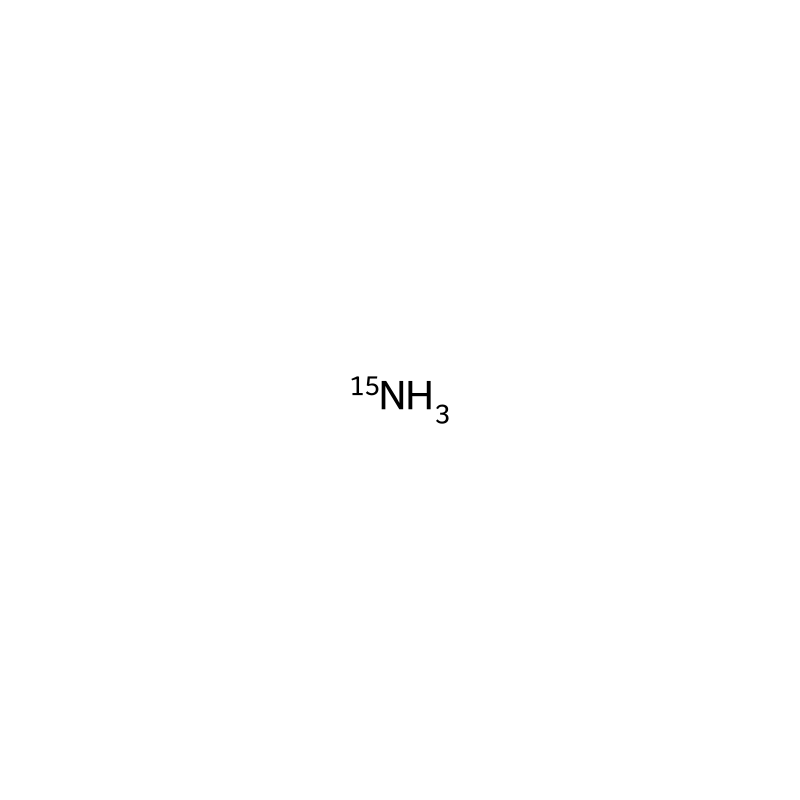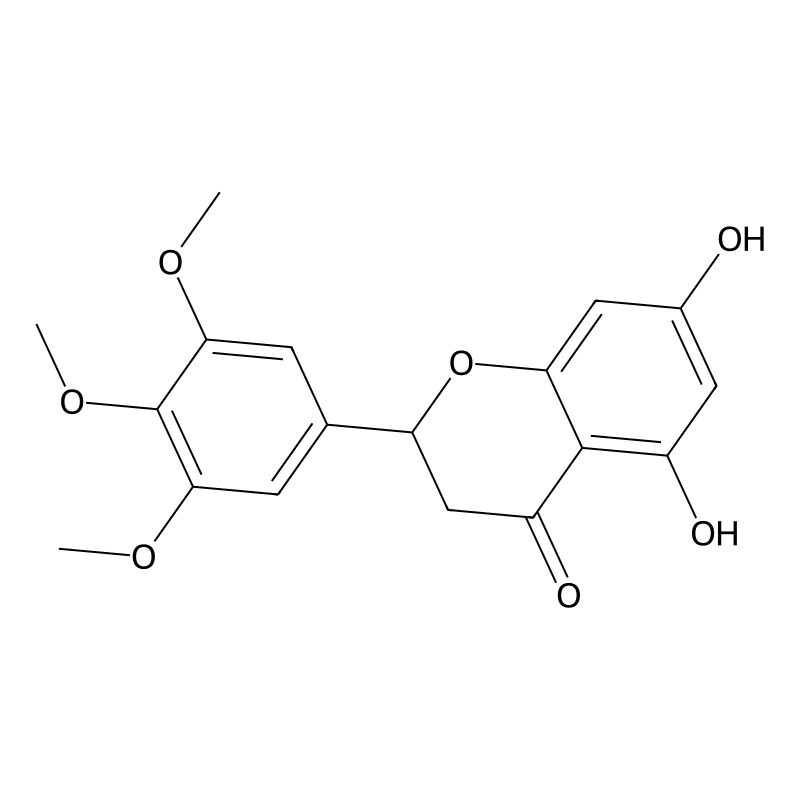3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
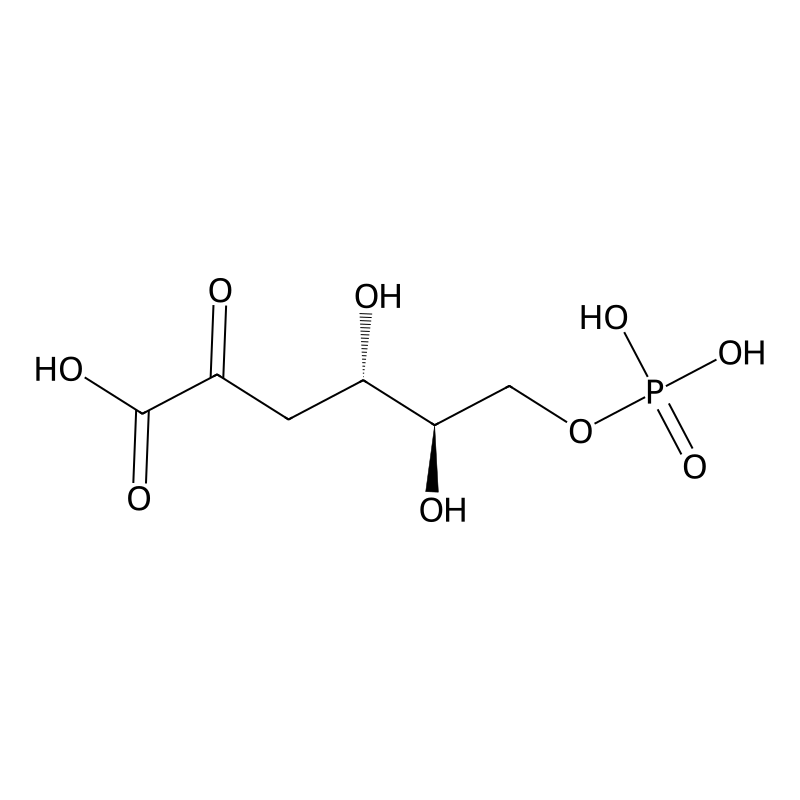
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, also known as 2-keto-3-deoxy-6-phosphogluconate, is a significant intermediate in the Entner-Doudoroff pathway, a metabolic route utilized by various heterotrophic prokaryotes. This compound plays a crucial role in carbohydrate metabolism, particularly in the breakdown of sugars to generate energy. Its chemical formula is , and it is characterized by a keto group and a phosphate group attached to a hexose skeleton.
The compound participates in several enzymatic reactions within the Entner-Doudoroff pathway. Key reactions include:
- Conversion to D-Glyceraldehyde 3-phosphate and Pyruvate:
- Formation from Phosphogluconate:
These reactions highlight the compound's role as both a substrate and product in metabolic pathways, emphasizing its importance in energy production and biosynthesis.
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate exhibits biological activity primarily as a metabolite in bacterial species. It is integral to the Entner-Doudoroff pathway, which facilitates the catabolism of glucose and other carbohydrates. This pathway is especially relevant in certain bacteria, allowing them to utilize sugars efficiently. The compound's biological significance extends to its involvement in various metabolic processes, including energy production and carbon metabolism.
The synthesis of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate can occur through microbial fermentation processes or chemical synthesis. Notably:
- Microbial Synthesis: Certain bacteria can naturally synthesize this compound via the Entner-Doudoroff pathway.
- Chemical Synthesis: Laboratory methods may involve the phosphorylation of precursor compounds or enzymatic routes utilizing specific enzymes such as aldolases and dehydratases.
Research has explored these synthesis routes, revealing insights into optimizing production for potential applications in biotechnology .
This compound has several applications, particularly in biochemistry and microbiology:
- Metabolic Studies: It serves as a model compound for studying carbohydrate metabolism.
- Biotechnology: Its role in microbial metabolism makes it a target for genetic engineering efforts aimed at enhancing biofuel production.
- Pharmaceuticals: Understanding its pathways may lead to novel antibiotic development strategies by targeting bacterial metabolism.
Studies on the interactions of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate with various enzymes have shown that it acts as a substrate for key metabolic enzymes involved in carbohydrate degradation. For instance, it interacts with aldolases and dehydratases that facilitate its conversion into other metabolites essential for energy production.
Several compounds share structural or functional similarities with 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Keto-D-gluconic acid | Contains a keto group; no phosphate | Precursor to various biosynthetic pathways |
| D-Glyceraldehyde 3-phosphate | Aldose sugar; involved in glycolysis | Central role in energy metabolism |
| Fructose-bisphosphate | Phosphate ester; key intermediate | Involved in both glycolysis and gluconeogenesis |
| 6-Phosphogluconic acid | Contains multiple hydroxyl groups | Intermediate in pentose phosphate pathway |
The uniqueness of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate lies in its specific role within the Entner-Doudoroff pathway, distinguishing it from other similar compounds that may participate in different metabolic routes or have varying structural features.
